molecular formula C22H19N3O B12568317 4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-

4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-

Cat. No.: B12568317
M. Wt: 341.4 g/mol
InChI Key: MHJPVIGLQHLUFI-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, the reaction of a hydrazide with an aldehyde in the presence of an acid catalyst can lead to the formation of the triazole ring .

Another approach involves the use of microwave-induced cyclodehydration, which enables a one-pot synthesis of trisubstituted triazoles from secondary amides and hydrazides . This method is advantageous due to its efficiency and reduced reaction times.

Industrial Production Methods

Industrial production of this compound may involve scalable protocols such as the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium like polyethylene glycol . This method is environmentally benign and economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Scientific Research Applications

4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- involves its interaction with molecular targets and pathways. In medicinal applications, the compound may inhibit specific enzymes or proteins involved in microbial growth or cancer cell proliferation. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of biphenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H19N3O/c1-16-23-24-22(25(16)20-10-6-7-11-21(20)26-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,1-2H3

InChI Key

MHJPVIGLQHLUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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